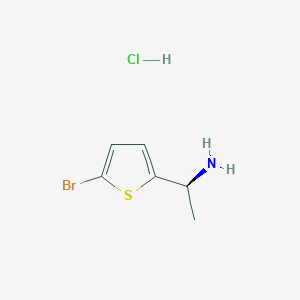

(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride

Description

“(1S)-1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride” is a chiral amine derivative featuring a brominated thiophene ring. Its molecular formula is C₆H₉BrClNS, with a molecular weight of 242.56 g/mol (calculated from constituent atomic masses). The compound’s structure includes a 5-bromothiophen-2-yl group attached to an ethylamine backbone, with the stereogenic center at the C1 position adopting the (S)-configuration. The hydrochloride salt enhances its stability and solubility in polar solvents.

This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, where brominated heterocycles are valued for their electronic properties and bioactivity . Its enantiomeric purity is critical for applications requiring stereoselective interactions, such as receptor-targeted drug design.

Properties

IUPAC Name |

(1S)-1-(5-bromothiophen-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWRLJDOXYAZRI-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(S1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807933-94-3 | |

| Record name | (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride typically involves the bromination of thiophene followed by the introduction of the ethanamine group. One common method involves the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Formation of Ethanamine Derivative: The brominated thiophene is then reacted with an appropriate ethanamine derivative under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Substitution Reactions: The bromine atom on the thiophene ring can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide can be used.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted thiophenes can be formed.

Oxidation Products: Thiophene oxides or sulfoxides.

Reduction Products: Reduced thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a valuable building block for synthesizing pharmaceutical compounds. Its unique structure enhances its reactivity and potential biological activity, making it a candidate for drug development.

Potential Therapeutic Applications :

- Cognitive Enhancement : Investigated for its role in treating neurodegenerative diseases such as Alzheimer's disease.

- Antimicrobial Activity : Preliminary studies suggest potential inhibition of bacterial growth, indicating therapeutic applications in infection control.

Material Science

The thiophene ring in (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride allows for applications in developing organic semiconductors and conductive polymers. These materials are crucial in the production of electronic devices and sensors.

Biological Studies

Research has focused on the interactions of brominated thiophenes with biological systems. The compound's mechanism of action involves binding to specific molecular targets, influencing various biochemical pathways.

Biological Activities

Research indicates that (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride possesses several biological activities:

- Antimicrobial Properties : Inhibition of bacterial growth has been observed in studies involving thiophene derivatives.

- Anti-inflammatory Effects : Evidence suggests inhibition of pro-inflammatory cytokines, indicating potential therapeutic uses in inflammatory conditions.

- Neuropharmacological Effects : Its structural similarities to known psychoactive compounds suggest possible influences on mood-related pathways.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of thiophene derivatives, including (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride. Results indicated significant inhibition against various bacterial strains, suggesting potential therapeutic applications in treating infections.

Study 2: Anti-inflammatory Effects

Research conducted on related compounds revealed that certain thiophene derivatives can inhibit pro-inflammatory cytokines. This suggests that (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride may also exhibit similar anti-inflammatory properties.

Study 3: Neuropharmacological Potential

In vitro studies demonstrated that compounds with similar structures interact with serotonin receptors, hinting at possible antidepressant effects. This positions (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride as a candidate for further exploration in mood disorders.

Mechanism of Action

The mechanism of action of (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the thiophene ring can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of “(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride,” the following structurally analogous compounds are compared:

Enantiomeric Pair: (R)-1-(5-Bromothiophen-2-yl)ethan-1-amine Hydrochloride

- Molecular Formula : C₆H₉BrClNS (identical to the (S)-enantiomer).

- Key Difference : The (R)-enantiomer exhibits opposite stereochemistry at the chiral center, leading to distinct interactions in chiral environments. For example, in receptor binding, the (R)-form may show reduced affinity compared to the (S)-form due to spatial mismatches .

- Applications : Both enantiomers are used in asymmetric synthesis, but their biological activities can differ significantly.

Pyridine-Based Analog: (S)-1-(5-Bromopyridin-2-yl)ethan-1-amine Hydrochloride

- Molecular Formula : C₇H₁₀BrClN₂.

- Structural Variation : Replaces the thiophene ring with a pyridine ring.

- Impact : The pyridine ring introduces a nitrogen atom, enhancing hydrogen-bonding capability and altering electronic properties (e.g., increased polarity). This compound’s molecular weight (237.53 g/mol ) is slightly lower due to the absence of sulfur .

- Applications : Pyridine derivatives are common in kinase inhibitors and antiviral agents.

Chloro-Dimethoxyphenyl Derivative: (1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine

- Molecular Formula: C₁₀H₁₄ClNO₂.

- Structural Variation : Substitutes the bromothiophene with a chloro-dimethoxyphenyl group.

- The chlorine atom reduces molecular weight (215.68 g/mol) compared to bromine .

- Applications : Such compounds are explored in CNS-targeted therapies due to their ability to cross the blood-brain barrier.

Tetrahydrofuran-Containing Analog: (1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine Hydrochloride

- Molecular Formula: C₆H₁₄ClNO.

- Structural Variation : Replaces the aromatic bromothiophene with a tetrahydrofuran (THF) ring.

- Impact : The THF group introduces oxygen-based polarity and conformational flexibility, reducing aromatic interactions. Molecular weight (151.63 g/mol ) is significantly lower .

- Applications : Used in peptide mimetics and prodrug formulations.

Table 1: Comparative Data for Selected Analogous Compounds

Key Structural and Functional Insights

- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity enhance membrane permeability compared to chlorine, making the bromothiophene derivative more suitable for hydrophobic targets .

- Aromatic vs. Aliphatic Rings : Thiophene and pyridine rings provide π-π stacking capabilities critical for protein binding, while aliphatic rings (e.g., THF) favor solubility and metabolic stability .

- Stereochemistry : The (S)-configuration in the target compound may offer superior binding affinity in enantioselective biological systems compared to its (R)-counterpart or racemic mixtures .

Research Findings and Implications

- Synthetic Utility : The bromothiophene derivative’s synthesis often involves Mannich reactions or enantioselective catalysis, similar to methods used for its pyridine and phenyl analogs .

- Biological Relevance : Brominated thiophenes are under investigation for antimicrobial and anticancer activities, leveraging bromine’s electronegativity to disrupt cellular processes .

- Thermodynamic Stability : The hydrochloride salt form improves crystallinity, as evidenced by X-ray diffraction studies using programs like SHELXL and OLEX2 .

Biological Activity

(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride features a brominated thiophene ring linked to an ethanamine group. Its molecular formula is , with a molecular weight of approximately 188.04 g/mol. The compound is typically encountered in its hydrochloride salt form, enhancing its solubility in aqueous environments, which is crucial for biological applications.

The biological activity of (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride is believed to stem from its interaction with specific molecular targets within biological systems. The bromine atom and the thiophene ring are essential for its binding affinity and specificity to various receptors or enzymes, potentially influencing cellular signaling pathways, metabolism, and gene expression .

Biological Activities

Research has indicated several potential biological activities for (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride:

1. Antimicrobial Activity

Studies have explored the antimicrobial properties of thiophene derivatives, including this compound. It has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. For instance, a study demonstrated that related compounds exhibited significant inhibitory effects on Gram-positive bacteria .

2. Anticancer Properties

The anticancer potential of (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride has been investigated in various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

3. Neuropharmacological Effects

There is emerging evidence that compounds with similar structures can interact with neurotransmitter systems, potentially offering neuroprotective effects or modulating neurodegenerative processes. Research into related compounds indicates that they may influence serotonin receptors, suggesting potential applications in treating mood disorders .

Case Studies

Several studies have focused on the biological evaluation of thiophene derivatives:

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer activity of various thiophene derivatives, including (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride, against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value indicating significant cytotoxicity compared to control groups .

Case Study 2: Antimicrobial Screening

In another investigation, a series of thiophene derivatives were screened for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride had a notable inhibitory effect on both bacterial strains .

Data Table: Biological Activity Summary

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Reagent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Reductive Amination | Ru-(S)-BINAP | 72 | 99 | |

| Chiral Resolution | L-Tartaric Acid | 65 | 95 | |

| Enzymatic Resolution | Lipase B (CAL-B) | 58 | 97 |

Advanced Question: How can crystallographic data resolve discrepancies in reported molecular configurations of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. Use SHELXL (for refinement) and OLEX2 (for visualization) to analyze bond angles, torsion angles, and hydrogen-bonding networks . For example, conflicting reports about the thiophene ring’s dihedral angle (due to bromine’s steric effects) can be resolved by comparing experimental data with Density Functional Theory (DFT)-optimized geometries. Ensure twinning or disorder is addressed during refinement to avoid misinterpretation .

Basic Question: What analytical techniques are recommended for purity assessment and chiral verification?

Methodological Answer:

- HPLC: Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol (90:10) mobile phase to separate enantiomers. Retention time and peak area ratio confirm ee .

- NMR: H-NMR analysis of the amine proton (δ 1.3–1.5 ppm) and thiophene protons (δ 7.2–7.4 ppm) identifies impurities. C-NMR confirms bromine’s electronic effects on the thiophene ring .

- Elemental Analysis: Match experimental C, H, N, Br, and Cl percentages with theoretical values (tolerance ≤0.4%) .

Advanced Question: How do solvent polarity and temperature affect the compound’s stability during long-term storage?

Methodological Answer:

Stability studies under controlled conditions (e.g., 25°C/60% RH vs. 4°C/dry) reveal degradation pathways. In polar solvents (e.g., DMSO), hydrolysis of the amine-HCl salt occurs, detectable via HPLC-MS. Non-polar solvents (e.g., ethyl acetate) and inert atmospheres (N) minimize decomposition. Accelerated aging tests (40°C/75% RH for 6 months) show <2% degradation when stored in amber glass .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles .

- Spill Management: Neutralize spills with sodium bicarbonate, then adsorb with vermiculite. Dispose as halogenated waste .

- First Aid: For eye exposure, rinse with water for 15 minutes; for ingestion, administer activated charcoal (1 g/kg body weight) .

Advanced Question: How can computational modeling predict the compound’s pharmacokinetic properties and receptor binding affinity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate interactions with CNS targets (e.g., serotonin receptors). The bromothiophene moiety shows π-π stacking with Trp residues in 5-HT receptors .

- ADMET Prediction: SwissADME predicts moderate blood-brain barrier permeability (LogBB = 0.3) and CYP2D6 inhibition risk (Score = 0.78). Adjust substituents (e.g., replacing Br with Cl) to optimize metabolic stability .

Advanced Question: How to address contradictory bioactivity data between in vitro and in vivo studies?

Methodological Answer:

Discrepancies often arise from differences in metabolic activation or solubility.

- In Vitro: Use HepG2 cells to assess intrinsic activity (IC) in a controlled environment.

- In Vivo: Conduct pharmacokinetic profiling (C, t) in rodent models. For low solubility, formulate as a hydrochloride salt with PEG-400 co-solvent to enhance bioavailability .

Basic Question: What spectroscopic signatures distinguish this compound from its (1R)-enantiomer?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.